Evidence 1: TMX-4113 Exhibits Lower DC₅₀ for PDE6D Degradation than TMX-4100 Across Three Cancer Cell Lines
In a head-to-head comparison conducted in the same study under identical experimental conditions (1 µM, 4 h treatment), TMX-4113 demonstrated lower DC₅₀ values for PDE6D degradation than the selective PDE6D degrader TMX-4100 across three human cancer cell lines: MOLT4 (T lymphoblast), Jurkat (T cell leukemia), and MM.1S (multiple myeloma) [1]. Both compounds achieved DC₅₀ values under 200 nM, but TMX-4113 consistently showed superior PDE6D degradation potency at lower concentrations [1].
| Evidence Dimension | PDE6D degradation potency (DC₅₀, concentration required for 50% degradation) |
|---|---|
| Target Compound Data | DC₅₀ < 200 nM; lower DC₅₀ values than TMX-4100 in MOLT4, Jurkat, and MM.1S cells |
| Comparator Or Baseline | TMX-4100 (selective PDE6D degrader); DC₅₀ < 200 nM, but higher than TMX-4113 in all three cell lines |
| Quantified Difference | TMX-4113 DC₅₀ < TMX-4100 DC₅₀ (exact numerical DC₅₀ values not reported; qualitative ranking established in original publication) |
| Conditions | MOLT4, Jurkat, and MM.1S cells; 4 h treatment with doses up to 1 µM; immunoblot analysis |
Why This Matters
For researchers requiring maximal PDE6D degradation efficiency at lower compound concentrations, TMX-4113 offers a quantitative potency advantage over the selective PDE6D tool compound TMX-4100.
- [1] Teng M, Lu W, Donovan KA, Sun J, Krupnick NM, Nowak RP, et al. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216. J Med Chem. 2021 Dec 29;65(1):747–756. doi:10.1021/acs.jmedchem.1c01832. View Source
